![B1578838 [Met]-beta-Amyloid (1-40)](/img/new.no-structure.jpg)
[Met]-beta-Amyloid (1-40)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Met]-beta-Amyloid (1-40) is a useful research compound. Molecular weight is 4461.1. The purity is usually 95%.
BenchChem offers high-quality [Met]-beta-Amyloid (1-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Met]-beta-Amyloid (1-40) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Conformational Studies
[Met]-beta-Amyloid (1-40) is often utilized in conformational studies to understand how its structure influences its biological activity. Techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Differential Scanning Calorimetry (DSC) are employed to analyze the temperature-dependent conformational changes of the peptide. These studies are crucial for elucidating the mechanisms of amyloid formation and stability under physiological conditions .
Aggregation Studies
The aggregation of [Met]-beta-Amyloid (1-40) into oligomers is a key area of research due to its association with neurotoxicity in Alzheimer's disease. Research has shown that this peptide can form various oligomeric species, which are believed to be more toxic than the monomeric form. For instance, single-molecule imaging techniques have been used to observe how [Met]-beta-Amyloid (1-40) interacts with lipid membranes, leading to oligomer formation that affects neuronal integrity .
In Vitro Studies
In vitro studies have demonstrated that [Met]-beta-Amyloid (1-40) can induce neurotoxicity in cultured neurons. It has been shown that aggregated forms of this peptide can lead to cell death, particularly in mature hippocampal neurons, highlighting its potential role in the pathogenesis of Alzheimer's disease . These assessments are vital for developing therapeutic strategies aimed at mitigating amyloid toxicity.
Mechanistic Insights
The mechanism by which [Met]-beta-Amyloid (1-40) exerts neurotoxic effects involves interactions with neuronal membranes and subsequent disruption of cellular functions. Studies indicate that the peptide can activate pathways leading to mitochondrial dysfunction and neuronal apoptosis, further emphasizing the need for detailed mechanistic understanding in drug development .
Biomarker Development
[Met]-beta-Amyloid (1-40) serves as a reference standard in enzyme immunoassays for quantifying amyloid levels in cerebrospinal fluid (CSF). This application is particularly relevant for diagnosing Alzheimer's disease, where elevated levels of amyloid peptides correlate with disease progression . The ability to measure these peptides accurately can aid in early diagnosis and monitoring of therapeutic interventions.
Drug Screening
The peptide is also employed in drug screening assays aimed at identifying compounds that may inhibit amyloid aggregation or mitigate its neurotoxic effects. By assessing the efficacy of potential therapeutic agents against [Met]-beta-Amyloid (1-40), researchers can identify promising candidates for clinical development.
Gene Therapy Approaches
Research into gene therapy approaches targeting the amyloid precursor protein (APP), which is cleaved to form beta-amyloid peptides, includes investigations involving [Met]-beta-Amyloid (1-40). These studies aim to reduce amyloid production or enhance clearance mechanisms within the brain .
Case Studies and Research Findings
特性
分子量 |
4461.1 |
---|---|
配列 |
MDAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。